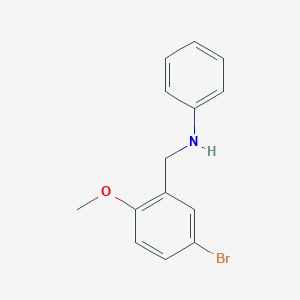

N-(5-bromo-2-methoxybenzyl)aniline

Description

Properties

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTILESGIJLMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)aniline typically involves a multi-step process. One common method includes the following steps:

Nitration: The starting material, 2-methoxytoluene, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amine group, forming 5-amino-2-methoxytoluene.

Bromination: The amine group directs the bromination to the 5-position, yielding 5-bromo-2-methoxyaniline.

N-Benzylation: Finally, the 5-bromo-2-methoxyaniline is reacted with benzyl chloride under basic conditions to form N-(5-bromo-2-methoxybenzyl)aniline.

Industrial Production Methods

Industrial production methods for N-(5-bromo-2-methoxybenzyl)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)aniline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a formyl or carboxyl group, and the aniline nitrogen can be reduced to form secondary or tertiary amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions produce biaryl compounds.

Scientific Research Applications

N-(5-bromo-2-methoxybenzyl)aniline has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

Material Science: It can be used in the preparation of polymers and other advanced materials.

Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxybenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituent Positional Isomers

- N-(2-bromo-4-methoxybenzyl)aniline (3b) : This positional isomer has bromine at the 2-position and methoxy at the 4-position. Synthesis via condensation of 2-bromo-4-methoxybenzaldehyde with aniline yields a 48% product, lower than the target compound’s 94%, likely due to steric or electronic effects from substituent positioning .

- N-(2-bromo-5-methoxybenzyl)aniline (3c) : Synthesized with 74% yield, this compound shares the bromine and methoxy groups but in swapped positions. Its IR spectrum shows similarities (e.g., 1504 cm⁻¹ for aromatic C=C), but distinct absorption bands at 1053 cm⁻¹ suggest differences in methoxy group orientation .

Functional Group Variations

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : Unlike the target compound, 4MNB contains a nitro group (electron-withdrawing) and a benzamide backbone. The nitro group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions compared to the electron-donating methoxy group in N-(5-bromo-2-methoxybenzyl)aniline .

- 2-Bromo-N-[(5-methylfuran-2-yl)methyl]aniline : Incorporates a furan ring instead of a methoxybenzyl group. The furan’s electron-rich nature enhances solubility in polar solvents but reduces thermal stability compared to the methoxy analog .

Halogenated Aniline Derivatives

- 5-Bromo-4-iodo-2-methylaniline : Features both bromine and iodine substituents. Crystallographic data reveal planar aromatic rings with weak N–H···N hydrogen bonding (N···N distance: 3.300 Å), a feature absent in the target compound due to its lack of iodine and methyl groups .

- 2,4,6-Tribromoaniline : Demonstrates how electron-donating groups (e.g., -NH₂) direct bromination to specific positions. In contrast, the methoxy group in N-(5-bromo-2-methoxybenzyl)aniline would further influence regioselectivity in subsequent reactions .

Physicochemical and Spectral Properties

| Property | N-(5-bromo-2-methoxybenzyl)aniline | N-(2-bromo-5-methoxybenzyl)aniline | 2-Bromo-N-[(5-methylfuran-2-yl)methyl]aniline |

|---|---|---|---|

| Physical State | Colorless oil | Yellow oil | Solid (pale yellow) |

| HRMS (m/z) | 291.0253 (theoretical) | 291.0253 (observed) | 266.13 (observed) |

| IR N–H Stretch (cm⁻¹) | ~3418 | 3418 | Not reported |

| Key IR Bands | 1504 (C=C), 1265 (C–O) | 1504 (C=C), 1053 (C–O) | 1731 (C=O, if present) |

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-2-methoxybenzyl)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution or reductive amination. A common method involves reacting 5-bromo-2-methoxybenzaldehyde with aniline in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under acidic conditions. Purification is achieved using column chromatography (hexanes/EtOAc gradients) to isolate the product with ≥85% yield. Structural confirmation employs H NMR and IR spectroscopy to identify key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons) .

Q. How is N-(5-bromo-2-methoxybenzyl)aniline characterized spectroscopically?

- H NMR : Aromatic protons appear as a multiplet in δ 6.8–7.5 ppm, with distinct singlet(s) for methoxy (-OCH3) and methylene (-CH2-) groups.

- IR : Stretching vibrations for N-H (≈3439 cm), C-Br (≈600 cm), and C-O (methoxy, ≈1270 cm) confirm functional groups.

- HRMS : Exact mass analysis (e.g., m/z [M] calcd. 291.0253) verifies molecular composition .

Q. What are the primary applications of this compound in academic research?

It serves as a key intermediate in medicinal chemistry for developing bioactive molecules, particularly in kinase inhibitor synthesis. Its bromine and methoxy groups enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to build complex aromatic systems .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as an electron-withdrawing group, activating the aromatic ring toward nucleophilic substitution (e.g., Pd-catalyzed couplings). Computational studies (DFT) show the methoxy group’s electron-donating effect stabilizes intermediates, impacting regioselectivity. For example, Suzuki reactions with arylboronic acids yield para-substituted derivatives with >90% selectivity under optimized conditions (Pd(PPh3)4, K2CO3, 80°C) .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies in enzyme inhibition (e.g., IC50 values) may arise from assay conditions (pH, solvent). To address this:

- Use standardized assays (e.g., fluorescence polarization for kinase inhibition).

- Compare with structurally analogous compounds (e.g., N-(5-methylthiophen-2-yl)aniline) to isolate substituent effects.

- Validate findings via orthogonal methods (SPR for binding kinetics) .

Q. How does the compound’s stability under varying pH conditions affect formulation in biological studies?

Stability assays (HPLC monitoring) reveal degradation at pH < 3 (acidic cleavage of the benzylamine bond) and pH > 10 (demethylation of the methoxy group). Buffered solutions (pH 7.4, PBS) are optimal for in vitro studies. For long-term storage, lyophilization at -20°C in amber vials prevents photodegradation .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like tyrosine kinases. The bromine atom forms halogen bonds with backbone carbonyls (e.g., EGFR kinase), while the methoxy group stabilizes hydrophobic pockets. Free energy calculations (MM-PBSA) quantify binding affinities, correlating with experimental IC50 data .

Methodological Guidance

Optimizing Synthetic Yield and Purity

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2(PPh3)2) for cross-coupling efficiency.

- Solvent Optimization : Use DMF for polar reactions or toluene for non-polar systems to enhance solubility.

- Scale-Up : Continuous flow reactors improve heat/mass transfer, reducing byproducts (e.g., diaryl ethers) .

Designing Structure-Activity Relationship (SAR) Studies

- Synthesize analogs with substituent variations (e.g., replacing Br with Cl or CF3).

- Test against a panel of enzymes (e.g., kinases, cytochrome P450) to identify selectivity profiles.

- Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Addressing Reproducibility Challenges in Biological Assays

- Standardize cell lines (e.g., HEK293 vs. HeLa) and passage numbers.

- Include positive controls (e.g., staurosporine for kinase inhibition) in each assay plate.

- Perform triplicate runs with blinded data analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.